(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate
Description
Properties
IUPAC Name |
(6-bromo-2,3-difluorophenyl)methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O3S/c1-15(12,13)14-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJBNUQVODEFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=CC(=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate typically involves the reaction of 6-Bromo-2,3-difluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Bulk manufacturing may involve the use of automated reactors and continuous flow systems to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Products may include benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate involves its reactivity towards nucleophiles and its ability to undergo substitution reactions. The methanesulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Methyl Methanesulfonate (MMS; CAS 66-27-3)
Structural Differences : MMS lacks aromatic substituents, consisting of a methyl group directly bonded to the methanesulfonate moiety.
Reactivity and Applications :
- MMS is a well-characterized alkylating agent that induces DNA damage via methyl group transfer to guanine residues, leading to base mismatches or strand breaks .
- In toxicological studies, MMS exhibits a distinct p53-dependent transcriptional response, regulating 255 unique genes at p53-normalized concentrations (200 μM) compared to etoposide (0.3 μM) and quercetin (30 μM) .
- Dose-response analysis reveals nonlinear (threshold) behavior in micronucleus formation (p-value = 0.048), contrasting with etoposide and quercetin .
Mechanistic Insights :
Aryl-Substituted Methanesulfonates
Examples :
Key Differences :
- Substituents dictate application: Phenamil’s complex structure enables biological targeting, while metsulfuron’s triazine group confers herbicidal activity.
- Halogenation in (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate likely increases lipophilicity and DNA-binding efficiency compared to non-aromatic analogs.
Stannous Methanesulfonate (CAS 53408-94-9)
Structural Contrast: Incorporates tin (Sn²⁺), enabling catalytic applications (e.g., polymer production) rather than genotoxicity . Functional Implications:
- The metal ion alters reactivity, favoring Lewis acid catalysis over alkylation.
Toxicological and Mechanistic Comparisons
Biological Activity
(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate is an organosulfonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and two fluorine atoms on a phenyl ring, which are known to influence its reactivity and biological interactions. The methanesulfonate group enhances its solubility and bioavailability, making it a candidate for various biological applications.
The biological activity of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of halogen substituents can modulate the electronic properties of the molecule, enhancing its binding affinity to proteins such as enzymes and receptors involved in various biochemical pathways.
Biological Targets
Research indicates that this compound may exhibit activity against several biological targets:
- Enzymes : It may inhibit enzymes involved in metabolic pathways.
- Receptors : Potential interaction with G-protein coupled receptors (GPCRs) has been suggested, which could lead to downstream signaling effects.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria.
Antimicrobial Activity
A study examined the antimicrobial efficacy of various organosulfonates, including (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate | S. aureus | 32 |
| E. coli | 64 |
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cancer cell lines (HeLa and A549). The compound demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
Case Studies
- Case Study on Antibacterial Efficacy : A systematic review highlighted the effectiveness of various sulfonate compounds, including (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate, in treating infections caused by resistant bacterial strains. The study emphasized the need for further exploration into its mechanism of action and potential as a therapeutic agent.
- Case Study on Anticancer Properties : Another research project focused on the anticancer properties of this compound in combination with other chemotherapeutic agents. Results indicated enhanced efficacy in reducing tumor growth in xenograft models.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying residual methanesulfonate esters in synthetic intermediates or pharmaceutical formulations?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with a CP-SIL 8 CB capillary column and single-ion monitoring (SIM) is validated for detecting methanesulfonate impurities (e.g., methyl, ethyl, isopropyl esters) at trace levels (detection limits: ~6 ng·mL⁻¹). This method achieves recoveries of 94–99% and linearity (0.1–1.0 μg·mL⁻¹), suitable for quality control in drug synthesis . For enhanced sensitivity, GC-MS/MS with derivatization (e.g., using UV detection) can resolve co-eluting impurities in complex matrices like gemcitabine hydrochloride, achieving detection ranges of 0.1–0.4 ppm .
Q. How can researchers optimize the synthesis of (6-bromo-2,3-difluoro-phenyl)methyl methanesulfonate from halogenated benzyl precursors?
- Methodology : Utilize regioselective bromination/fluorination protocols on substituted phenylacetic acid or benzonitrile derivatives (e.g., 5-bromo-2-fluorophenylacetonitrile, CAS 305800-60-6) . Methanesulfonyl chloride is typically reacted with benzyl alcohols under anhydrous conditions. Purification via flash chromatography or recrystallization is critical to minimize genotoxic impurities. Monitor reaction progress using HPLC with UV detection at 210–230 nm .
Q. What stability considerations apply to methanesulfonate esters during storage and handling?
- Methodology : Methanesulfonate esters degrade via hydrolysis, especially under humid or alkaline conditions. Store compounds at 0–6°C in inert atmospheres (argon/nitrogen) to suppress decomposition. Accelerated stability studies (25–40°C, 60–75% RH) coupled with kinetic modeling (Arrhenius equation) can predict shelf life. Hydrolysis rates vary with substituents; electron-withdrawing groups (e.g., Br, F) may slow degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., bromo/fluoro substituents) influence the reactivity of methanesulfonate esters in nucleophilic substitution reactions?
- Methodology : Compare reaction kinetics using model nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Electron-withdrawing substituents (Br, F) enhance electrophilicity at the benzylic carbon, accelerating SN2 reactions. Computational modeling (DFT) of transition states and Hammett σ constants can quantify substituent effects . Experimental validation via NMR monitoring (e.g., ¹⁹F NMR for fluorine displacement) is recommended .
Q. What strategies mitigate genotoxicity risks associated with residual methanesulfonate esters in API (Active Pharmaceutical Ingredient) batches?
- Methodology : Implement orthogonal analytical methods (GC-MS, LC-MS/MS) for impurity profiling. Use scavengers (e.g., cysteine, glutathione) during synthesis to trap reactive intermediates. Genotoxicity assessment via Ames tests or micronucleus assays (e.g., using MMS as a positive control) is critical for regulatory compliance .
Q. How can researchers resolve discrepancies in reported detection limits for methanesulfonate esters across different analytical platforms?
- Methodology : Cross-validate methods using certified reference materials (CRMs) or spiked samples. GC-MS typically achieves lower detection limits (ng/mL) compared to HPLC-UV (ppm range) due to higher sensitivity in SIM mode. Matrix effects (e.g., drug excipients) may suppress ionization; employ matrix-matched calibration or standard addition to improve accuracy .
Key Considerations for Researchers
- Synthetic Challenges : Steric hindrance from bromo/fluoro substituents may require elevated temperatures (80–120°C) for complete methanesulfonylation .
- Regulatory Compliance : ICH Q3A/B guidelines mandate control of methanesulfonate impurities ≤1.5 μg/day in APIs .
- Emerging Techniques : Microwave-assisted synthesis and microfluidic reactors can enhance reaction efficiency and reduce side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
